4-(diethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride
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Description
4-(diethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a useful research compound. Its molecular formula is C19H27ClN4O3S2 and its molecular weight is 459.02. The purity is usually 95%.
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Biological Activity
The compound 4-(diethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a thiazole-pyridine moiety linked to a benzamide group through a sulfamoyl functional group. The structural formula can be represented as follows:
Biological Activity Overview
Recent studies have indicated that compounds bearing similar structural motifs exhibit significant antitumor activity. The biological activity of This compound has been primarily evaluated through in vitro assays against various human cancer cell lines.
Cytotoxicity Studies
A series of cytotoxicity assays were conducted to assess the efficacy of the compound against different cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 10.10 | Induction of apoptosis via Bax/Bcl-2 modulation |
HepG2 | 8.50 | Cell cycle arrest at G2/M phase |
K562 | 7.40 | Inhibition of Bcr-Abl tyrosine kinase |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to increase the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells. This was particularly evident in studies involving MCF-7 cells where treatment led to significant increases in caspase 9 levels .
- Cell Cycle Arrest : In HepG2 cells, treatment with the compound resulted in cell cycle arrest at the G2/M phase. This suggests that the compound interferes with normal cell cycle progression, which is a critical mechanism in cancer therapy .
- Kinase Inhibition : Similar compounds have demonstrated selective inhibition of kinases such as Bcr-Abl, which is implicated in chronic myelogenous leukemia (CML). Molecular modeling studies suggest that the thiazole moiety plays a crucial role in binding to and inhibiting this kinase .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Case Study 1 : A study evaluating new 1,3,4-thiadiazole derivatives found that modifications to the thiazole structure significantly enhanced cytotoxicity against MCF-7 and HepG2 cell lines. The most potent derivative exhibited an IC50 value as low as 2.32 µg/mL .
- Case Study 2 : Another investigation into arylaminothiazole derivatives revealed that substituents on the phenyl ring could dramatically influence activity; for instance, para-substitution with hydrophobic groups improved potency by up to fourfold compared to unsubstituted analogs .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2.ClH/c1-4-22-12-11-16-17(13-22)27-19(20-16)21-18(24)14-7-9-15(10-8-14)28(25,26)23(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,20,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPXGKIAJLTWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.